molecular formula C28H24BrN3O4S B11662948 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B11662948
M. Wt: 578.5 g/mol
InChI Key: ONPQJEYSFRXJPW-UHFFFAOYSA-N
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Description

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a methoxyphenyl group, a cyano group, and a bromophenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzyloxy group: This can be achieved through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the methoxy group: This step involves methylation of the phenol derivative using methyl iodide and a base like potassium carbonate.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the tetrahydropyridine ring: This involves a cyclization reaction, often using a suitable catalyst and specific reaction conditions.

    Introduction of the bromophenyl group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4’-Benzyloxy-2’-methoxy-3’-methylacetophenone: Shares the benzyloxy and methoxy groups but lacks the cyano and bromophenyl groups.

    2-(4-(Benzyloxy)-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains the benzyloxy and methoxy groups but has a different core structure.

Uniqueness

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H24BrN3O4S

Molecular Weight

578.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-cyano-4-(3-methoxy-4-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H24BrN3O4S/c1-35-25-13-19(7-12-24(25)36-16-18-5-3-2-4-6-18)22-14-26(33)32-28(23(22)15-30)37-17-27(34)31-21-10-8-20(29)9-11-21/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33)

InChI Key

ONPQJEYSFRXJPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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